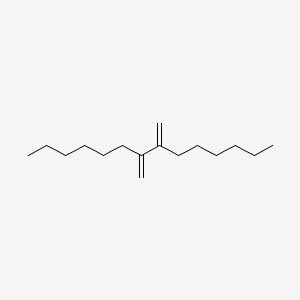![molecular formula C4H6Cl4HgSi2 B14420759 Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
Bis{(dichloromethylsilyl)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis{[(dichloromethyl)silyl]methyl}mercury is a unique organosilicon compound that features both silicon and mercury atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(dichloromethyl)silyl]methyl}mercury typically involves the reaction of dichloromethylsilane with a mercury-containing precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bis{[(dichloromethyl)silyl]methyl}mercury are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the toxic nature of mercury compounds.
化学反应分析
Types of Reactions
Bis{[(dichloromethyl)silyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercuric oxide, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学研究应用
Bis{[(dichloromethyl)silyl]methyl}mercury has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organomercury compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although the toxicity of mercury poses significant challenges.
作用机制
The mechanism by which Bis{[(dichloromethyl)silyl]methyl}mercury exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with different substrates, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Dichloromethylsilane: A related compound that lacks the mercury atom and is used in various silicon-based syntheses.
Trimethylsilylmercury: Another organosilicon-mercury compound with different substituents on the silicon atom.
Uniqueness
Bis{[(dichloromethyl)silyl]methyl}mercury is unique due to the presence of both dichloromethyl groups and a mercury atom within its structure. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C4H6Cl4HgSi2 |
|---|---|
分子量 |
452.7 g/mol |
InChI |
InChI=1S/2C2H3Cl2Si.Hg/c2*1-5-2(3)4;/h2*2H,1H2; |
InChI 键 |
ORXPMLUZUDBRDE-UHFFFAOYSA-N |
规范 SMILES |
C([Si]C(Cl)Cl)[Hg]C[Si]C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




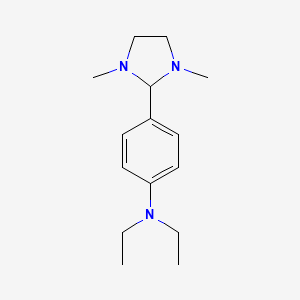
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
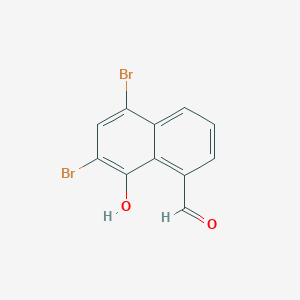
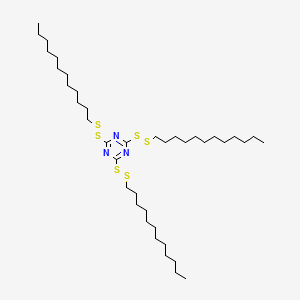
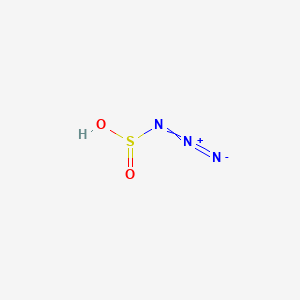


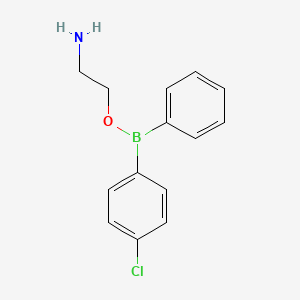
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
